molecular formula C16H11ClN2O3 B12640674 6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid CAS No. 1242336-45-3

6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid

Cat. No.: B12640674
CAS No.: 1242336-45-3
M. Wt: 314.72 g/mol
InChI Key: KQBMXLKVDNGKRZ-UHFFFAOYSA-N
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Description

6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound that features a unique arrangement of functional groups This compound is characterized by the presence of a chlorophenyl group, an ethenyl linkage, a methyl group, and an isoxazolo[5,4-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multi-step organic reactionsThe reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are designed to optimize the efficiency and scalability of the synthesis while maintaining stringent quality control standards. The use of automated reactors and advanced analytical techniques helps in monitoring the reaction progress and ensuring the consistency of the product .

Chemical Reactions Analysis

Types of Reactions

6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions at the molecular level.

    Medicine: Research into its potential therapeutic properties is ongoing, with studies exploring its efficacy in treating various diseases.

    Industry: The compound’s chemical properties make it suitable for use in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromophenyl)-6-(4-chlorophenyl)pyridine-4-carboxylic acid
  • 2-(4-Chlorophenylthio)-6-amino-4-(2-chloro-6-methylquinolin-3-yl)pyridine-3,5-dicarbonitrile

Uniqueness

What sets 6-[2-(4-Chlorophenyl)ethenyl]-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid apart from similar compounds is its specific combination of functional groups and the isoxazolo[5,4-b]pyridine core

Properties

CAS No.

1242336-45-3

Molecular Formula

C16H11ClN2O3

Molecular Weight

314.72 g/mol

IUPAC Name

6-[2-(4-chlorophenyl)ethenyl]-3-methyl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid

InChI

InChI=1S/C16H11ClN2O3/c1-9-14-13(16(20)21)8-12(18-15(14)22-19-9)7-4-10-2-5-11(17)6-3-10/h2-8H,1H3,(H,20,21)

InChI Key

KQBMXLKVDNGKRZ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=NC(=CC(=C12)C(=O)O)C=CC3=CC=C(C=C3)Cl

Origin of Product

United States

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